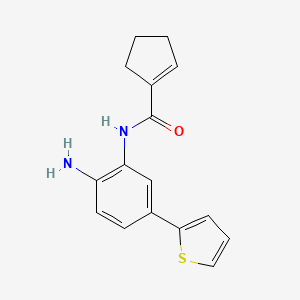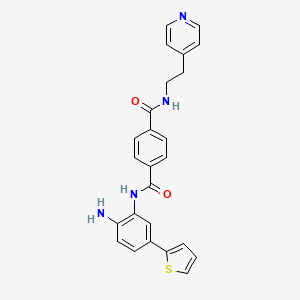![molecular formula C26H25NO6 B10754590 5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754590.png)
5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-K34222889 is a structural analog of the anti-inflammatory and senolytic drug piperlongumine. Piperlongumine inhibits glutathione S-transferase P, an enzyme that places glutathione moieties on cysteine residues of various protein targets and modulates protein stability . BRD-K34222889 has been studied for its potential effects on endothelial dysfunction, particularly in the context of pulmonary hypertension .
Chemical Reactions Analysis
BRD-K34222889 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, potentially altering the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can modify the chemical structure of BRD-K34222889. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
BRD-K34222889 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of glutathione S-transferase P and its effects on protein stability.
Industry: The compound may have applications in the development of new drugs targeting glutathione S-transferase P and related pathways.
Mechanism of Action
BRD-K34222889 exerts its effects by inhibiting glutathione S-transferase P, which increases the stability of iron-sulfur cluster assembly enzyme (ISCU) protein by preventing its glutathionylation . This inhibition leads to increased oxidative metabolism and decreased apoptosis in endothelial cells . The molecular targets and pathways involved include the modulation of protein stability and the regulation of oxidative stress responses.
Comparison with Similar Compounds
BRD-K34222889 is similar to other piperlongumine analogs, such as piperlongumine itself. it has unique properties that make it particularly effective in inhibiting glutathione S-transferase P and modulating endothelial cell function . Other similar compounds include:
Piperlongumine: The parent compound with anti-inflammatory and senolytic properties.
BRD2889: Another piperlongumine analog with similar inhibitory effects on glutathione S-transferase P.
BRD-K34222889 stands out due to its specific effects on endothelial dysfunction and its potential therapeutic applications in pulmonary hypertension .
Properties
Molecular Formula |
C26H25NO6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C26H25NO6/c1-30-21-12-8-18(9-13-21)7-11-20-6-5-15-27(26(20)29)24(28)14-10-19-16-22(31-2)25(33-4)23(17-19)32-3/h6,8-10,12-14,16-17H,5,15H2,1-4H3/b14-10+ |
InChI Key |
WIOMGKDOBSQCGH-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754514.png)
![4-[4-(4-methoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B10754521.png)
![dimethyl 2-[3-[6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B10754529.png)
![(E)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B10754537.png)

![ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754559.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10754565.png)

![4-[[[8-(3-cyclopentylprop-1-ynyl)-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754579.png)
![1-[[(2R,3S)-9-[[(cyclohexylamino)-oxomethyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-(1-naphthalenyl)urea](/img/structure/B10754585.png)

![N-[(2R,3R)-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-5-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754592.png)
![4-[[[(2S,3R)-9-[[(4-fluoroanilino)-oxomethyl]amino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754615.png)
